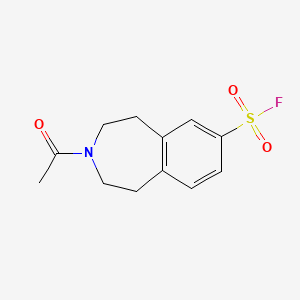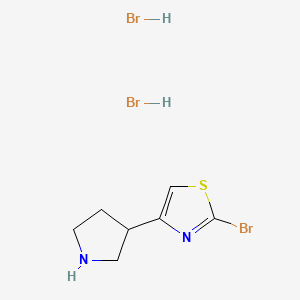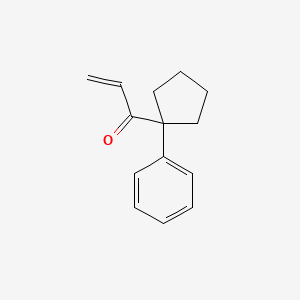![molecular formula C11H16F3NO4 B15313519 Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate; trifluoroacetic acid is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The azaspiro structure is known for its stability and rigidity, making it an interesting target for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate typically involves the formation of the azaspiro ring system followed by esterification. One common method involves the reaction of a suitable amine with a cyclic ketone to form the azaspiro intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-azaspiro[3.3]heptan-6-yl}acetate hydrochloride
- 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes
Uniqueness
Methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate is unique due to its specific spirocyclic structure and the presence of the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16F3NO4 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
methyl 2-(1-azaspiro[3.3]heptan-3-yl)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15NO2.C2HF3O2/c1-12-8(11)5-7-6-10-9(7)3-2-4-9;3-2(4,5)1(6)7/h7,10H,2-6H2,1H3;(H,6,7) |
InChI Key |
LSFNMXZOONUMRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNC12CCC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)
![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)

![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)
![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)
